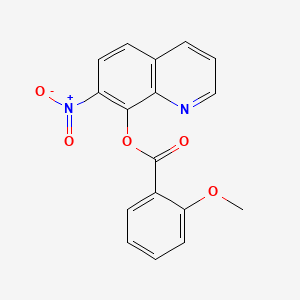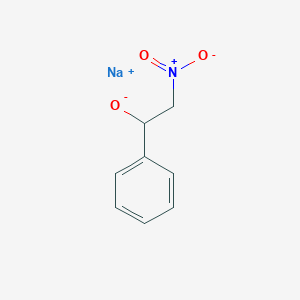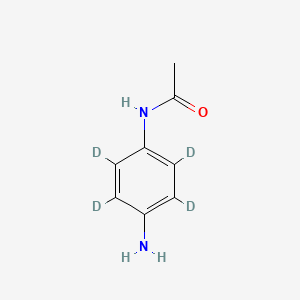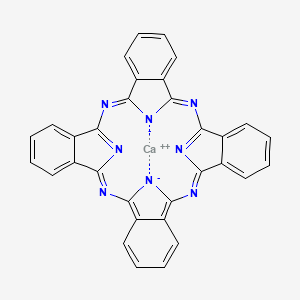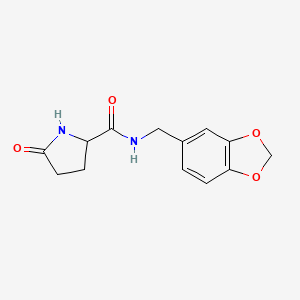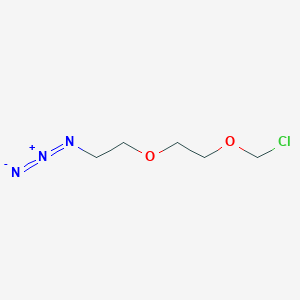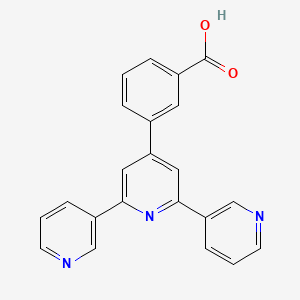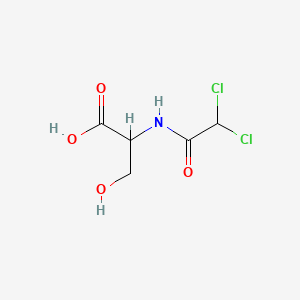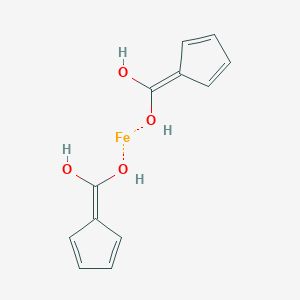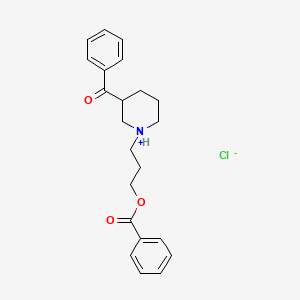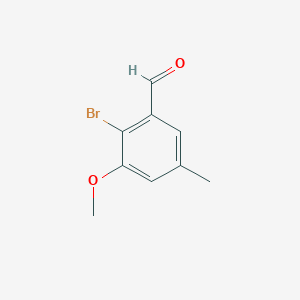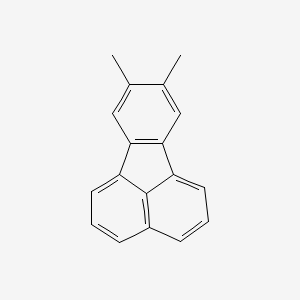
Fluoranthene, 8,9-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,9-Dimethylfluoranthene is a polycyclic aromatic hydrocarbon with the molecular formula C18H14 It is a derivative of fluoranthene, characterized by the presence of two methyl groups at the 8th and 9th positions of the fluoranthene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8,9-Dimethylfluoranthene typically involves the cycloaddition reactions of substituted naphthalenes. One reported method includes the Rh-catalyzed [(2+2)+2] cycloadditions of 1,8-di(ethynyl)naphthalenes . The reaction conditions often involve the use of specific catalysts and controlled environments to ensure the desired product yield.
Industrial Production Methods: While detailed industrial production methods for 8,9-Dimethylfluoranthene are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade catalysts, and ensuring safety and environmental compliance during production.
Analyse Chemischer Reaktionen
Types of Reactions: 8,9-Dimethylfluoranthene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or removal of oxygen, using reducing agents such as lithium aluminum hydride.
Substitution: Common substitution reactions include halogenation, nitration, and sulfonation, where reagents like chlorine, nitric acid, and sulfuric acid are used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration, and concentrated sulfuric acid for sulfonation.
Major Products: The major products formed depend on the type of reaction. For instance, oxidation may yield carboxylic acids, reduction may produce hydrocarbons, and substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
8,9-Dimethylfluoranthene has several applications in scientific research:
Chemistry: It is used as a model compound in studying the behavior of polycyclic aromatic hydrocarbons.
Biology: Research into its biological effects and interactions with biological molecules.
Industry: Used in the development of organic materials, including semiconductors and fluorescent probes
Wirkmechanismus
The mechanism by which 8,9-Dimethylfluoranthene exerts its effects involves its interaction with molecular targets and pathways. It can intercalate into DNA, affecting gene expression and potentially leading to mutagenic effects. The pathways involved include oxidative stress pathways, where the compound can generate reactive oxygen species, leading to cellular damage .
Vergleich Mit ähnlichen Verbindungen
Fluoranthene: The parent compound without the methyl substitutions.
7,8-Dimethylfluoranthene: Another derivative with methyl groups at different positions.
9,10-Dimethylfluoranthene: Similar structure with methyl groups at the 9th and 10th positions.
Uniqueness: 8,9-Dimethylfluoranthene is unique due to its specific substitution pattern, which can influence its chemical reactivity and physical properties. This makes it a valuable compound for studying the effects of methyl substitution on the behavior of polycyclic aromatic hydrocarbons .
Eigenschaften
CAS-Nummer |
25889-63-8 |
|---|---|
Molekularformel |
C18H14 |
Molekulargewicht |
230.3 g/mol |
IUPAC-Name |
8,9-dimethylfluoranthene |
InChI |
InChI=1S/C18H14/c1-11-9-16-14-7-3-5-13-6-4-8-15(18(13)14)17(16)10-12(11)2/h3-10H,1-2H3 |
InChI-Schlüssel |
VDQXOGKUFQAJIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1C)C3=CC=CC4=C3C2=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


